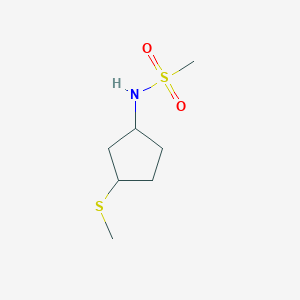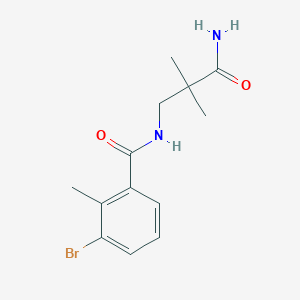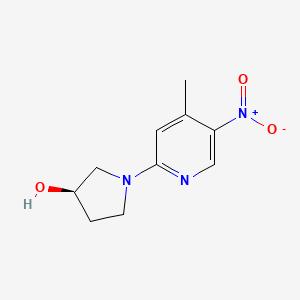![molecular formula C15H20N4O B6629120 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6629120.png)
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound selectively targets and inhibits the activity of several kinases involved in the regulation of cell proliferation and survival.
Mecanismo De Acción
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide selectively inhibits the activity of several kinases involved in the regulation of cell proliferation and survival. It binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. This compound has been shown to selectively inhibit the activity of BTK, ITK, and TXK, which are involved in the regulation of B-cell receptor signaling, T-cell receptor signaling, and cytokine signaling, respectively.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been shown to enhance the activity of other cancer drugs, such as rituximab and venetoclax, and to overcome resistance to these drugs. In addition, this compound has been shown to have minimal toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide is its selectivity for several kinases involved in the regulation of cell proliferation and survival. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of this compound is its potential for off-target effects, which may lead to unwanted side effects. Further studies are needed to determine the optimal dose and schedule of this compound for the treatment of cancer.
Direcciones Futuras
There are several future directions for the study of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide. One direction is to investigate its potential for the treatment of other types of cancer, such as breast cancer and lung cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other signaling pathways. Additionally, future studies could focus on the development of more potent and selective inhibitors of the kinases targeted by this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis method of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-tert-butylbenzoyl chloride with ethylenediamine to form 4-tert-butyl-N-(2-aminoethyl)benzamide. This intermediate is then reacted with sodium azide and copper sulfate to form this compound, which is the final product.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to selectively inhibit the activity of several kinases, including BTK, ITK, and TXK, which are involved in the regulation of cell proliferation and survival. This compound has also been shown to enhance the activity of other cancer drugs, such as rituximab and venetoclax, and to overcome resistance to these drugs.
Propiedades
IUPAC Name |
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10(13-16-9-17-19-13)18-14(20)11-5-7-12(8-6-11)15(2,3)4/h5-10H,1-4H3,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHBPKSSTBUQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6629059.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629067.png)

![4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile](/img/structure/B6629077.png)


![2-Chloro-4-[(2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B6629095.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6629096.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide](/img/structure/B6629101.png)
![tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate](/img/structure/B6629111.png)
![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B6629119.png)

